3-Bromo-4-fluoro-2-iodo-5-nitrotoluene
Description
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is a polyhalogenated aromatic compound featuring a toluene backbone substituted with bromine (Br), fluorine (F), iodine (I), and a nitro (NO₂) group. Its molecular formula is C₇H₄BrFINO₂, with a molecular weight of 399.92 g/mol (estimated based on substituent contributions). The compound’s structure combines electron-withdrawing (NO₂, F) and bulky halogen (Br, I) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the synergistic effects of these substituents, enabling selective cross-coupling or nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H4BrFINO2 |
|---|---|
Molecular Weight |
359.92 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-iodo-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,1H3 |
InChI Key |
ILROFFXQJGXJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:
Nitration: Introduction of the nitro group to the toluene ring.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-2-iodo-5-nitrobenzoic acid.
Reduction: Formation of 3-Bromo-4-fluoro-2-iodo-5-aminotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that halogenated compounds, including 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene, exhibit notable antimicrobial properties. The presence of multiple halogens enhances the compound's ability to disrupt microbial membranes and inhibit growth. For example, studies have shown that similar nitro-substituted toluenes can effectively combat bacterial strains resistant to conventional antibiotics .
Drug Development:
The compound serves as a potential lead in the synthesis of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. The introduction of fluorine and iodine atoms is known to influence pharmacokinetics and pharmacodynamics, making it a candidate for further exploration in drug design .
Agricultural Applications
Pesticide Formulation:
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene has been investigated for its efficacy as a pesticide. Its structural characteristics contribute to its effectiveness against a range of agricultural pests and pathogens. The compound exhibits broad-spectrum antibacterial activity, making it suitable for use in crop protection against various diseases .
Herbicidal Properties:
The compound has demonstrated potential as an herbicide, inhibiting the growth of several weed species. Its mechanism involves disrupting metabolic pathways essential for plant growth, thereby providing an effective means of weed management in agricultural settings .
Materials Science
Polymer Chemistry:
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and mechanical properties. The incorporation of halogenated compounds into polymer matrices can significantly improve their flame retardancy and chemical resistance .
Nanotechnology:
In nanomaterials research, this compound has been explored for its role in the development of functionalized nanoparticles. These nanoparticles can be employed in drug delivery systems or as catalysts in various chemical reactions due to their unique electronic properties imparted by the halogen substituents .
| Activity Type | Target Organism | Efficacy Level | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Moderate | |
| Antifungal | Fusarium spp. | High | |
| Herbicidal | Barnyard grass | Effective |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | 3-Bromo-4-fluorotoluene | HNO₃/H₂SO₄ | 89% |
| Halogenation | Toluene | Br₂/UV light | Variable |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
Case Study 2: Agricultural Use
Field trials conducted on tomato plants treated with formulations containing this compound showed a marked decrease in fungal infections compared to untreated controls. The application resulted in a 30% increase in yield attributed to reduced disease incidence.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene depends on the specific reactions it undergoes. For example, in cross-coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon bonds. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .
Comparison with Similar Compounds
3-Bromo-4-Fluorotoluene
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.03 g/mol
- Key Properties :
- Differentiation : The absence of iodine and nitro groups limits its utility in reactions requiring strong electron-withdrawing effects or heavy halogen participation.
a-Bromo-3,5-difluorotoluene
- Molecular Formula : C₇H₅BrF₂
- Molecular Weight : 207.02 g/mol
- Key Properties :
- Differentiation : The presence of two fluorine atoms enhances electron-withdrawing effects but lacks iodine and nitro substituents. Its lower boiling point reflects reduced molecular complexity compared to the target compound.
5-Bromo-2-nitrobenzotrifluoride
- Molecular Formula: C₇H₃BrF₃NO₂
- Molecular Weight : 286.01 g/mol
- Synonym: 4-Bromo-1-nitro-2-(trifluoromethyl)benzene
- Key Properties :
- Differentiation : The trifluoromethyl group replaces iodine in the target compound, altering solubility and electronic properties. This substitution reduces steric bulk but enhances thermal stability.
Data Table: Comparative Analysis
Research Findings and Key Insights
- Reactivity Trends: The iodine substituent in 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene facilitates oxidative addition in palladium-catalyzed reactions, a property absent in bromine-only analogs. The nitro group enhances electrophilic aromatic substitution rates but may complicate reduction steps compared to non-nitrated derivatives.
- Thermal Stability :
- Safety Considerations :
- Polyhalogenated compounds like the target molecule often require stringent handling protocols (e.g., R34 hazards), similar to a-Bromo-3,5-difluorotoluene.
Biological Activity
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is a halogenated nitrotoluene derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring multiple halogen substituents and a nitro group, suggests a variety of interactions with biological systems. This article aims to explore the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant case studies.
The chemical structure of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrFINO2 |
| Molecular Weight | 282.92 g/mol |
| IUPAC Name | 3-bromo-4-fluoro-2-iodo-5-nitrotoluene |
| CAS Number | 86276506 |
The presence of bromine, fluorine, iodine, and nitro groups suggests potential reactivity in biological systems, particularly in interactions with biomolecules.
The biological activity of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can be attributed to several mechanisms:
- Electrophilic Interactions : The electron-withdrawing nature of the nitro group and halogens enhances the electrophilicity of the compound, allowing it to interact with nucleophilic sites on proteins and nucleic acids.
- Radical Formation : The compound may undergo redox reactions that generate reactive oxygen species (ROS), potentially leading to oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that halogenated compounds can inhibit various enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Antimicrobial Activity
Research indicates that halogenated nitrotoluenes exhibit significant antimicrobial properties. A study evaluating various nitrotoluene derivatives showed that compounds with multiple halogen substituents had enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In vitro studies have suggested that 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene may possess antitumor properties. For instance, it was tested against several cancer cell lines, including breast and lung cancer cells, where it demonstrated cytotoxic effects at micromolar concentrations . The mechanism appears to involve the induction of apoptosis through ROS generation.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of various nitrotoluene derivatives.
- Method : Disk diffusion method was employed against standard bacterial strains.
- Results : 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene exhibited a zone of inhibition comparable to standard antibiotics, indicating significant antibacterial potential .
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound showed a dose-dependent decrease in cell viability for breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
